chemical and physical properties of 2-(2-butoxyethoxy)ethyl methacrylate
chemical and physical properties of 2-(2-butoxyethoxy)ethyl methacrylate
Architecting Amphiphilic Polymers: A Technical Guide to the Chemical and Physical Properties of 2-(2-Butoxyethoxy)ethyl Methacrylate
Executive Summary
As polymer science increasingly pivots toward "smart" and tunable materials, the selection of functional monomers becomes the critical determinant of macroscopic performance. 2-(2-butoxyethoxy)ethyl methacrylate (CAS: 7328-22-5) represents a highly versatile building block characterized by its unique amphiphilic side chain[1]. This whitepaper provides a comprehensive analysis of its physicochemical profile, mechanistic behavior during polymerization, and downstream applications in drug delivery, coatings, and viscosity modification. Designed for researchers and drug development professionals, this guide synthesizes empirical data with field-proven methodologies to optimize the integration of this monomer into advanced macromolecular architectures.
Molecular Architecture & Physicochemical Profiling
The utility of 2-(2-butoxyethoxy)ethyl methacrylate stems directly from its tripartite molecular structure: a polymerizable methacrylic headgroup, a flexible, hydrophilic oligo(ethylene glycol) spacer, and a hydrophobic butyl terminus[2]. This specific arrangement allows the monomer to act as an internal plasticizer, modulating both the hydrophilic-lipophilic balance (HLB) and the glass transition temperature ( Tg ) of the resulting copolymers.
Table 1: Fundamental Physicochemical Properties
| Property | Value |
| Chemical Name | 2-(2-Butoxyethoxy)ethyl methacrylate |
| CAS Number | 7328-22-5 |
| EC Number | 230-813-8 |
| Molecular Formula | C12H22O4 |
| Molecular Weight | 230.30 g/mol |
| Boiling Point | 295ºC at 760 mmHg |
| Flash Point | 123.8ºC |
| Canonical SMILES | CCCCOCCOCCOC(=O)C(=C)C |
(Data synthesized from standardized chemical databases[1],[3],[4])
The ether linkages provide rotational freedom, which significantly enhances the flexibility and impact resistance of the polymer backbone[2]. Concurrently, the terminal butyl group imparts water resistance and lowers surface tension, making it an excellent candidate for specialized coatings and amphiphilic drug delivery matrices.
Structural components of the monomer and their resulting macroscopic material properties.
Polymerization Dynamics & Synthesis Workflows
To harness the full potential of 2-(2-butoxyethoxy)ethyl methacrylate, controlled radical polymerization (CRP) techniques—specifically Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization—are highly recommended.
The Causality of Choice: Conventional free-radical polymerization yields high dispersity (Đ > 1.5) and unpredictable microstructures, which are unacceptable for biomedical applications. RAFT allows for precise control over molecular weight and the synthesis of complex architectures (e.g., block copolymers) by maintaining a low steady-state concentration of active radicals, thereby minimizing termination events.
Protocol: RAFT Copolymerization of 2-(2-Butoxyethoxy)ethyl Methacrylate Self-Validating Design Principle: This protocol incorporates a rigorous degassing step and a selective precipitation phase to ensure that the kinetic data accurately reflects the RAFT equilibrium, free from oxygen interference or monomer contamination.
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Monomer Purification: Pass 2-(2-butoxyethoxy)ethyl methacrylate through a basic alumina column to remove the monomethyl ether hydroquinone (MEHQ) inhibitor.
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Rationale: MEHQ scavenges radicals and will induce an unpredictable induction period, skewing kinetic analyses.
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Reaction Mixture Preparation: In a Schlenk flask, combine the purified monomer, a suitable RAFT chain transfer agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and an initiator (e.g., AIBN) in a solvent such as 1,4-dioxane. Maintain a Monomer:CTA:Initiator molar ratio of 100:1:0.1.
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Degassing (Freeze-Pump-Thaw): Submerge the flask in liquid nitrogen until frozen, evacuate the headspace (pump) for 5 minutes, isolate from the vacuum, and thaw in a warm water bath. Repeat this cycle three times.
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Rationale: Oxygen acts as a potent diradical, terminating growing chains. Complete deoxygenation is non-negotiable for low-dispersity polymers.
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Polymerization: Backfill the flask with ultra-pure Argon and immerse in a pre-heated oil bath at 70°C for 12 hours.
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Quenching & Precipitation: Quench the reaction by rapid cooling in liquid nitrogen and exposure to air. Precipitate the polymer dropwise into a 10-fold excess of cold n-hexane.
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Rationale: The amphiphilic nature of the polymer dictates careful solvent selection; cold n-hexane efficiently crashes out the polymer while retaining unreacted monomer and residual RAFT agent in the supernatant.
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Drying: Dry the isolated polymer in a vacuum oven at 40°C until a constant weight is achieved.
Step-by-step RAFT Polymerization Workflow for 2-(2-Butoxyethoxy)ethyl Methacrylate.
Advanced Applications in Drug Development & Materials Science
4.1. Thermoresponsive "Smart" Polymers Methacrylates with oligo(ethylene glycol) side chains are foundational to the development of thermoresponsive materials exhibiting a Lower Critical Solution Temperature (LCST)[2]. While shorter-chain analogs are well-documented, incorporating 2-(2-butoxyethoxy)ethyl methacrylate allows researchers to precisely depress the LCST. The bulkier, hydrophobic butyl tail disrupts hydrogen bonding with water at lower temperatures, triggering an earlier coil-to-globule transition. This tunable phase transition is heavily leveraged in designing injectable hydrogels for localized drug delivery, where the polymer remains liquid at room temperature but gels upon reaching physiological conditions.
4.2. Internal Plasticization and Viscosity Modification In industrial and automotive applications, this monomer is utilized as a highly effective viscosity index improver[5]. The long, flexible ether-containing side chain acts as an internal plasticizer, lowering the Tg of the copolymer network and preventing embrittlement at low temperatures[6]. Furthermore, its unique solubility profile allows it to be integrated into plastisols and synthetic lubricants (e.g., polyalkylene glycols), where conventional mineral-oil-based additives fail due to poor compatibility[5],[6].
Analytical Validation & Quality Control
To ensure the synthesized materials meet the stringent requirements of drug development and advanced engineering, a self-validating analytical suite must be employed:
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Proton Nuclear Magnetic Resonance ( 1 H-NMR): Utilized to confirm monomer conversion by monitoring the disappearance of the vinylic protons ( δ ~5.5 and 6.1 ppm) relative to the stable ether protons of the side chain.
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Gel Permeation Chromatography (GPC): Essential for validating the efficacy of the RAFT process. A successful synthesis will yield a unimodal peak with a dispersity (Đ) ideally below 1.2.
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Differential Scanning Calorimetry (DSC): Conducted to determine the glass transition temperature ( Tg ). The plasticizing effect of the butoxyethoxyethyl group should manifest as a significant depression in Tg relative to rigid homopolymers like PMMA.
References
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NextSDS. "2-(2-butoxyethoxy)ethyl methacrylate — Chemical Substance Information." NextSDS Database. Available at:[Link]
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Chemsrc. "2-(2-butoxyethoxy)ethyl methacrylate | CAS#:7328-22-5." Chemsrc Database. Available at:[Link]
- Google Patents. "DE102010001040A1 - (Meth) acrylate polymers for improving the viscosity index." Evonik Rohmax Additives Gmbh.
- Google Patents. "DE19928353C1 - Plastisol based on methyl methacrylate (co)polymer and ester plasticizer." Roehm Gmbh.
Sources
- 1. nextsds.com [nextsds.com]
- 2. 2-(2-Butoxyethoxy)ethyl methacrylate | 7328-22-5 | Benchchem [benchchem.com]
- 3. 2-(2-butoxyethoxy)ethyl methacrylate | CAS#:7328-22-5 | Chemsrc [chemsrc.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. DE102010001040A1 - (Meth) acrylate polymers for improving the viscosity index - Google Patents [patents.google.com]
- 6. DE19928353C1 - Plastisol based on methyl methacrylate (co)polymer and ester plasticizer with different alcohol component, used for making moldings especially films or coatings, contains catalyst for ester exchange between binder and plasticizer - Google Patents [patents.google.com]
